molecular formula C13H17BrN2OS B4020450 N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B4020450
M. Wt: 329.26 g/mol
InChI Key: NDYIPVJVZMTHNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the use of copper(I) iodide catalysis and various substrates such as bromophenyl derivatives and morpholine. For example, the synthesis of 2-(morpholin-4-yl)1-benzothiophene showcases the intricate methods required to construct similar molecules, highlighting the creativity and precision needed in synthetic chemistry (Petrov, Popova, Androsov, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been elucidated through techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule, including intramolecular hydrogen bonds and the geometry of its crystal lattice, providing insight into its chemical behavior and interaction potential (Saeed, Rashid, Bhatti, Jones, 2010).

Chemical Reactions and Properties

The chemical behavior of N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide derivatives involves various reactions, including cyclizations and interactions with other chemical entities. These reactions are crucial for modifying the compound or for synthesizing related molecules with different properties or biological activities (Petrov, Popova, Krivchun, Belyakov, 2020).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystalline structure and solubility, are determined through empirical studies and theoretical calculations. These properties are essential for understanding the compound's stability, reactivity, and suitability for specific applications, including pharmaceutical development (Fritz, Mumtaz, Yar, McGarrigle, Aggarwal, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, are key to exploring the potential applications of N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in areas such as medicinal chemistry. Studies focus on its ability to undergo specific reactions and its potential biological activities, paving the way for its use in drug discovery and development (Hao, Lu, Chen, Wang, Ding, Liu, 2017).

Scientific Research Applications

Synthesis and Characterization

One study highlights the synthesis and structural characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar structural motif to N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. This research provides valuable insights into the molecular structure, confirming the configuration through X-ray crystallography and exploring its potential interactions and reactivity based on the structural analysis (Saeed, Rashid, Bhatti, & Jones, 2010).

Complexation with Metals

Research involving the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) showcases the utility of these compounds in forming metal complexes. This study synthesizes N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its bis{2-(N-morpholino)ethyl}telluride (L2) counterpart, examining their complexation behaviors with palladium(II) and mercury(II). The crystal structures of the resulting complexes were determined, providing insights into their potential applications in material science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Potential Biological Applications

Although direct studies on N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide's biological applications are not available, research on structurally related compounds provides insights into potential pharmacological interests. For instance, compounds with morpholine derivatives have been explored for their antifungal activities, indicating the potential of N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in similar biological applications (Weiqun, Wen, Liqun, & Xianchen, 2005).

properties

IUPAC Name

N-(4-bromophenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYIPVJVZMTHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-bromophenyl)-2,6-dimethylmorpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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